

# Spectroscopic Profile of 3-Bromo-2,5-dimethylpyridine: A Technical Guide

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Compound of Interest		
Compound Name:	3-Bromo-2,5-dimethylpyridine	
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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-2,5-dimethylpyridine**, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds. The methodologies for acquiring such data are also detailed.

# **Chemical Structure and Properties**

**3-Bromo-2,5-dimethylpyridine** is a pyridine ring substituted with a bromine atom at the 3-position and methyl groups at the 2- and 5-positions.

Property	Value
CAS Number	17117-19-0
Molecular Formula	C7H8BrN
Molecular Weight	186.05 g/mol
Boiling Point	206.5±35.0 °C at 760 mmHg
Density	1.4±0.1 g/cm³



## **Predicted Spectroscopic Data**

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Bromo-2,5-dimethylpyridine**. These predictions are derived from established principles of spectroscopy and by comparing with experimental data of similar compounds such as 3-bromo-5-methylpyridine, 3,5-dimethylpyridine, and 2,5-dimethylpyridine.

# <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted Spectrum in CDCl<sub>3</sub> (400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 8.1	S	1H	H-6
~ 7.4	S	1H	H-4
~ 2.5	S	3H	C5-CH3
~ 2.4	S	3H	C2-CH3

Rationale for Prediction: The aromatic protons (H-6 and H-4) are expected to appear as singlets due to the substitution pattern. The proton at the 6-position (H-6) is anticipated to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The two methyl groups will appear as distinct singlets in the upfield region.

# <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted Spectrum in CDCl<sub>3</sub> (100 MHz)



Chemical Shift (δ, ppm)	Assignment
~ 158	C-2
~ 150	C-6
~ 140	C-4
~ 132	C-5
~ 120	C-3
~ 23	C2-CH3
~ 18	C5-CH3

Rationale for Prediction: The chemical shifts of the pyridine ring carbons are predicted based on the substituent effects of the bromine and methyl groups. The carbon bearing the bromine (C-3) is expected to be significantly shielded compared to an unsubstituted pyridine. The carbons attached to the nitrogen (C-2 and C-6) will be the most downfield.

IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (aliphatic, CH₃)
~ 1600, 1470, 1450	Strong-Medium	C=C and C=N stretching vibrations of the pyridine ring
~ 1050	Medium	C-Br stretch

Rationale for Prediction: The IR spectrum is expected to show characteristic peaks for the aromatic C-H stretching, aliphatic C-H stretching of the methyl groups, and the C=C and C=N stretching vibrations of the pyridine ring. A band corresponding to the C-Br stretching is also anticipated.

#### **MS (Mass Spectrometry)**



m/z	Relative Intensity	Assignment
185/187	High	[M] <sup>+</sup> (Molecular ion peak, showing isotopic pattern for Br)
170/172	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
106	High	[M - Br]+
77	Medium	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>

Rationale for Prediction: The mass spectrum is expected to show a prominent molecular ion peak with a characteristic M/M+2 isotopic pattern due to the presence of bromine. Key fragmentation pathways would likely involve the loss of a methyl group and the loss of the bromine atom.

## **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

## **NMR Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of 3-Bromo-2,5-dimethylpyridine in approximately
  0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, a standard pulse sequence is used. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

#### **IR Spectroscopy**

• Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).



- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
- Data Processing: The instrument software will automatically process the data to generate the transmittance or absorbance spectrum.

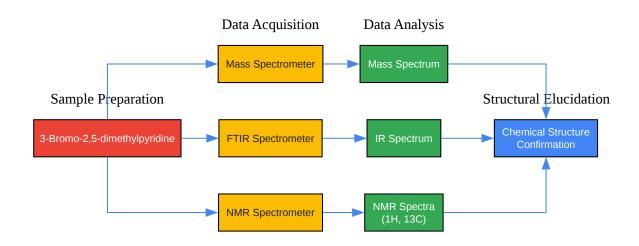
#### **Mass Spectrometry**

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Ionization: In EI, the sample is bombarded with high-energy electrons to form a radical cation (molecular ion) and fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

#### **Visualizations**

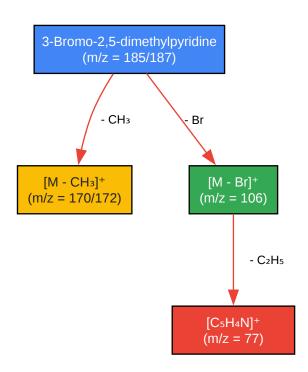
The following diagrams illustrate the general workflow of spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for **3-Bromo-2,5-dimethylpyridine**.





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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Proposed mass spectrometry fragmentation pathway for **3-Bromo-2,5-dimethylpyridine**.







 To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2,5-dimethylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107869#spectroscopic-data-for-3-bromo-2-5-dimethylpyridine-nmr-ir-ms]

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